N-butyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
Description
This compound features a piperazine core substituted with a 4-methoxyphenyl group at the 1-position, a furan-2-yl moiety, and an ethanediamide (oxalamide) bridge linking a butyl group to the ethyl-piperazine backbone. Its molecular formula is C₂₅H₃₃N₅O₄ (inferred from and ), with a molecular weight of approximately 479.57 g/mol.
Properties
IUPAC Name |
N-butyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-3-4-11-24-22(28)23(29)25-17-20(21-6-5-16-31-21)27-14-12-26(13-15-27)18-7-9-19(30-2)10-8-18/h5-10,16,20H,3-4,11-15,17H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOTXIFIBJDEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its structural characteristics and biological activity. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A furan ring , which is known for its role in various biological activities.
- A piperazine moiety , commonly associated with neuropharmacological effects.
- An ethanediamide backbone , which enhances solubility and receptor binding.
Structural Formula
Research indicates that this compound exhibits significant affinity for various neurotransmitter receptors, particularly dopamine receptors. The piperazine component is crucial for its interaction with these receptors, which are implicated in mood regulation and psychotropic effects.
Dopamine Receptor Affinity
In studies involving radioligand binding assays, the compound demonstrated:
- High affinity for Dopamine D3 receptors .
- Moderate selectivity over Dopamine D2 receptors .
Pharmacological Effects
- Neuropharmacology : The compound has shown promise in modulating dopaminergic pathways, suggesting potential applications in treating disorders such as schizophrenia and depression.
- Anti-inflammatory Properties : Preliminary studies indicate that the furan ring may contribute to anti-inflammatory effects, which could be beneficial in conditions like arthritis.
- Antioxidant Activity : The structural components suggest possible antioxidant properties, which are crucial for protecting cells from oxidative stress.
Study 1: Dopamine Receptor Binding
A study conducted by Chu et al. (2005) evaluated the binding affinity of the compound in vitro using rat brain sections. The results showed a value of 1.16 nM for D3 receptors, indicating high selectivity compared to D2 receptors with a of 76 nM.
| Receptor Type | Value (nM) |
|---|---|
| D3 | 1.16 |
| D2 | 76 |
Study 2: In Vivo Efficacy
In vivo studies on rodent models demonstrated that administration of the compound resulted in significant behavioral changes consistent with dopamine modulation, including increased locomotor activity and altered response to stressors.
Toxicology and Safety Profile
Toxicological assessments have revealed that the compound exhibits low acute toxicity in animal models. Long-term studies are necessary to fully understand its safety profile and potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Ethanediamide Derivatives
Key Structural Variations and Pharmacological Implications
- Halogenated Phenyl Groups (2-Fluorophenyl, 4-Fluorophenyl): Introduce electronegativity, improving metabolic stability but reducing polar surface area .
Ethanediamide Chain Modifications :
Thiazole and Quinoline Derivatives with Piperazine Linkers
Piperazine-Linked Heterobiarylcarboxamides (–5)
These compounds, such as N-(3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34) , share a piperazine core but feature carboxamide linkages instead of ethanediamide bridges. Key differences include:
Q & A
What are the critical steps for optimizing the synthesis of this compound?
Classification: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as the piperazine and furan-containing precursors. Key steps include:
- Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) chloride to protect hydroxyl or amine groups during coupling reactions .
- Coupling reactions : Amide bond formation between the ethanediamide backbone and substituted piperazine/furan moieties using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (e.g., from methanol or ethyl acetate) to achieve >95% purity. Monitor progress via TLC and HPLC .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio for amine-carboxylic acid coupling) and reaction time (12–24 hrs at 25–40°C) .
Which structural features are critical for its bioactivity?
Classification: Basic
Methodological Answer:
The compound’s activity is attributed to:
- Furan ring : Participates in π-π stacking with aromatic residues in target receptors (e.g., dopamine or serotonin receptors) .
- 4-(4-Methoxyphenyl)piperazine : The methoxy group enhances lipid solubility, while the piperazine moiety acts as a flexible spacer for receptor binding .
- Ethanediamide backbone : Stabilizes intramolecular hydrogen bonds, influencing conformational rigidity. Validate via X-ray crystallography (e.g., monoclinic P21/n space group, β = 108.5°) .
How to design initial bioactivity screening assays?
Classification: Basic
Methodological Answer:
- Radioligand binding assays : Test affinity for dopamine D2/D3 receptors using [³H]spiperone (Kd values < 10 nM indicate high affinity). Use HEK-293 cells expressing human receptors .
- Functional assays : Measure cAMP inhibition (D2 receptor agonism) or calcium flux (serotonin receptor activation) .
- Solubility testing : Use PBS (pH 7.4) and DMSO stocks (≤1% v/v) to avoid solvent interference .
What advanced techniques elucidate receptor interaction mechanisms?
Classification: Advanced
Methodological Answer:
- Molecular docking : Simulate binding poses using AutoDock Vina with receptor PDB IDs (e.g., 6CM4 for D3). Focus on interactions between the furan ring and Tyr365 or piperazine with Asp110 .
- Site-directed mutagenesis : Replace key residues (e.g., D3 receptor Asp110Ala) to confirm binding hotspots .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) at 25°C with immobilized receptor proteins .
How to resolve contradictions in enantiomer-specific bioactivity data?
Classification: Advanced
Methodological Answer:
- Chiral separation : Use HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15) to isolate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions (TDDFT/B3LYP) .
- Differential assays : Test each enantiomer in radioligand binding (e.g., D3 Ki values may differ by 10–100x) .
How to address discrepancies between in vitro and in vivo bioassay results?
Classification: Advanced
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and brain permeability (MDCK-MDR1 assay) to identify bioavailability issues .
- Metabolite screening : Incubate with liver microsomes (human or rodent) to detect inactive/degraded products .
- Dose-response refinement : Adjust in vivo dosing (e.g., 1–10 mg/kg IP) to match effective in vitro concentrations (EC50) .
What computational methods predict off-target effects?
Classification: Advanced
Methodological Answer:
- Pharmacophore modeling : Use Schrödinger’s Phase to identify overlap with non-target receptors (e.g., adrenergic α1) .
- Machine learning : Train SVM models on ChEMBL data to predict hERG channel inhibition (IC50 < 1 µM indicates cardiac risk) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes .
What safety protocols are recommended for handling this compound?
Classification: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Waste disposal : Collect in sealed containers labeled "hazardous organic waste" for incineration .
- First aid : For skin contact, wash with soap/water for 15 mins. For inhalation, move to fresh air and monitor for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
